3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. It belongs to a class of compounds that exhibit diverse biological activities, including anti-cancer and anti-inflammatory properties. The compound's structure incorporates isoindole and quinazoline moieties, which are known for their therapeutic potential.
This compound can be synthesized through various organic synthesis methods, often involving multi-step reactions that require specific reagents and conditions. Its synthesis has been documented in scientific literature and patents, indicating ongoing research into its properties and applications.
The compound is classified as an amide due to the presence of the propanamide functional group, and it features both isoindole and quinazoline structures. These structural characteristics suggest potential interactions with biological targets, making it of interest in drug discovery.
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide typically involves several steps:
Common reagents include:
Optimization of reaction conditions (temperature, solvent choice) is crucial for maximizing yield and purity.
The molecular formula of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide is , with a molecular weight of approximately 341.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O3 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide |
| InChI Key | MITPFGGXBCORRG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1)C2=NC(=NN2)NC(=O)CCN3CC4=CC=CC=C4C3=O |
The structure can be visualized using molecular modeling software which allows for an understanding of its three-dimensional conformation and potential binding sites for biological interactions.
The compound can participate in various chemical reactions:
Reactions typically require controlled conditions:
Reaction conditions must be optimized to ensure selectivity and yield.
The mechanism of action for 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide involves its interaction with specific biological targets such as enzymes or receptors:
Experimental studies are required to elucidate the exact pathways involved.
The compound is expected to exhibit moderate solubility in organic solvents due to its complex structure. Melting point and boiling point data would need to be determined experimentally.
Key chemical properties include:
Relevant data from spectroscopic methods (NMR, IR) would provide insights into its structural characteristics.
The potential applications of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide include:
Continued research into this compound could lead to significant advancements in therapeutic strategies against various diseases.
CAS No.: 28008-55-1
CAS No.: 130523-93-2
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7